molecular formula C24H25N7O2 B2868826 8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1448063-18-0

8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2868826
CAS No.: 1448063-18-0
M. Wt: 443.511
InChI Key: UGUWUDQMSNAWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals that have been synthesized and characterized for various applications. Research studies have synthesized similar compounds by reacting specific precursors in the presence of catalysts or under specific conditions to yield heterocyclic compounds. These processes are meticulously documented, including the structural elucidation through techniques such as IR, NMR, mass spectrometry, and sometimes X-ray crystallography. The detailed synthetic routes provide insights into the complexity and versatility of organic synthesis in creating structurally diverse molecules (Attaby et al., 2007; Sharma et al., 2017).

Antiviral and Antimicrobial Activities

Several studies focus on the antiviral and antimicrobial properties of compounds within this family. These studies explore the biological activities against various pathogens, including viruses and bacteria. For instance, the synthesized compounds have been evaluated for cytotoxicity, anti-HSV1, anti-HAV, and against a range of bacterial strains, showcasing their potential in developing new therapeutic agents (Attaby et al., 2007; Shawish et al., 2021).

Molecular Structure and Activity Relationship

The molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, play a crucial role in understanding the intermolecular interactions that govern the molecular packing and, consequently, the biological activities of these compounds. Such studies are foundational in the rational design of new compounds with enhanced biological activities (Shawish et al., 2021).

Applications in Targeted Therapy

Notably, some derivatives have been synthesized and evaluated for targeted therapy against specific cancer cell lines, demonstrating the potential of these compounds in oncological research. For instance, certain pyrazole-s-triazine derivatives have shown cytotoxicity against triple-negative breast cancer cells, indicating their potential application in developing new anticancer therapies (Shawish et al., 2022).

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-17-6-7-18(2)19(13-17)20-14-21-24(33)30(26-16-31(21)27-20)15-23(32)29-11-9-28(10-12-29)22-5-3-4-8-25-22/h3-8,13-14,16H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWUDQMSNAWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.